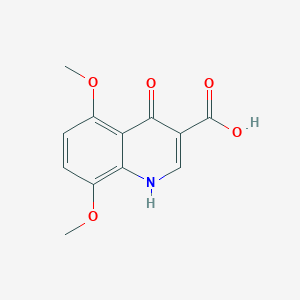

4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid

Description

4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid is a quinoline derivative characterized by a hydroxyl group at position 4, methoxy groups at positions 5 and 8, and a carboxylic acid moiety at position 2. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities. The methoxy and hydroxyl substituents in this compound likely influence its electronic properties, solubility, and biological interactions, making it a candidate for drug development or chemical synthesis .

Properties

IUPAC Name |

5,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-17-7-3-4-8(18-2)10-9(7)11(14)6(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRUDNVGDOZXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid typically involves the reaction of appropriate quinoline derivatives with methoxy and hydroxy substituents under controlled conditions. One common method includes the use of methoxy-substituted aniline derivatives, which undergo cyclization and subsequent functional group modifications to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid serves as a versatile building block for synthesizing more complex molecules and heterocycles. Its chemical reactivity allows it to undergo various transformations:

- Oxidation : Hydroxy groups can be oxidized to form quinone derivatives.

- Reduction : The compound can be reduced to yield dihydroquinoline derivatives.

- Substitution Reactions : Methoxy groups can be substituted with other functional groups under appropriate conditions.

These reactions enable the synthesis of derivatives that may possess enhanced properties or novel functionalities.

Biological Applications

This compound has been investigated for its biological activities, particularly in the following areas:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various pathogens. It has been studied for potential applications in treating infections caused by resistant strains of bacteria.

- Anticancer Properties : Research indicates that this compound inhibits specific enzymes involved in cancer cell proliferation. It interacts with protein tyrosine kinases (PTKs), which play a critical role in regulating cell growth and differentiation. Inhibition of these enzymes may reduce tumor growth .

Industrial Applications

The compound is also utilized in industrial applications, particularly in the synthesis of materials with specific properties such as dyes and polymers. Its unique structure allows for the tailoring of materials for various applications in chemical manufacturing.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of cancer cells in vitro. The mechanism was attributed to its ability to modulate enzyme activity related to cell proliferation pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of this compound against several bacterial strains. The findings indicated that it exhibited a notable inhibitory effect, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural analogs and their substituent differences:

Biological Activity

4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid (also referred to as 4-HDQ) is a compound belonging to the class of quinolines, which are known for their diverse biological activities. This article examines the biological activity of 4-HDQ, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-HDQ has the molecular formula C₁₁H₁₃N₁O₅ and a molecular weight of 249.22 g/mol. Its structure features hydroxyl and methoxy substituents that contribute to its unique biological properties. The compound can be synthesized through various chemical reactions involving quinoline derivatives, making it a valuable building block in medicinal chemistry.

Antimicrobial Activity

Quinolines, including 4-HDQ, are recognized for their antibacterial properties. Research has demonstrated that 4-HDQ exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action often involves interference with bacterial DNA synthesis or function, similar to other quinolone antibiotics.

Table 1: Antimicrobial Efficacy of 4-HDQ

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Recent studies have indicated that 4-HDQ may also possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Anticancer Effects

A study conducted on HeLa cells (cervical cancer) demonstrated that treatment with 4-HDQ resulted in a dose-dependent decrease in cell viability. At concentrations of 50 µM and above, significant apoptosis was observed, with an increase in caspase-3 activity indicating the activation of apoptotic pathways.

The biological activity of 4-HDQ is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in DNA replication or repair.

- Receptor Modulation : It may modulate receptor activity associated with cell signaling pathways that regulate growth and apoptosis.

Research Findings

Recent literature reviews have highlighted the potential of 4-HDQ as a lead compound for further drug development. Its structural features allow for modifications that could enhance its efficacy and selectivity against target pathogens or cancer cells.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation of quinoline precursors with functionalized aldehydes, followed by selective methoxylation and carboxylation. Key steps include:

- Use of acetylacetate dianions for nucleophilic addition to aldehydes (modified Seebach-Meyer approach) .

- Hydrolysis at 0°C to avoid decarboxylation and retro-aldol side reactions .

- Acidification under controlled pH to isolate the carboxylic acid moiety. Optimization involves adjusting solvent polarity (e.g., DMSO for improved solubility) and reaction time to maximize yield (typically 60–75%) .

Q. How can researchers ensure purity during purification, and what analytical techniques are critical for validation?

- Methodological Answer :

- Purification : Recrystallization from ethanol-water mixtures or column chromatography (silica gel, eluent: chloroform/methanol gradients) .

- Analytical Validation :

- HPLC : Use C18 columns with UV detection at 254 nm to monitor purity (>95%) and identify by-products (e.g., demethylated derivatives) .

- NMR : ¹H/¹³C NMR in DMSO-d6 confirms protonation states (e.g., deprotonated hydroxyl groups at δ 10–12 ppm) and methoxy substituents (δ 3.8–4.0 ppm) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C in a desiccator. Avoid prolonged exposure to humidity, which may hydrolyze methoxy groups. Periodic purity checks via TLC or HPLC are advised .

Advanced Research Questions

Q. How do methoxy and hydroxyl substituents influence the compound’s electronic properties and reactivity in metal-chelation studies?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of the carboxylic acid group and electron-donating methoxy groups, impacting coordination with transition metals (e.g., Fe³⁺, Cu²⁺) .

- Experimental Validation : UV-Vis titration in ethanol/water (1:1) at varying pH (2–10) monitors chelation via λmax shifts (e.g., 300 nm → 320 nm upon Fe³⁺ binding) .

Q. What challenges arise in methylating the 4-hydroxy group, and how can decomposition be minimized?

- Methodological Answer :

- Challenge : Methylation (e.g., using diazomethane) often leads to decomposition due to steric hindrance from adjacent methoxy groups .

- Mitigation :

- Use trimethylsilyl diazomethane for milder methylation .

- Monitor reaction progress via LC-MS to halt at 70–80% conversion, followed by rapid quenching and purification .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer :

- Root Cause Analysis : Variability arises from differences in precursor quality (e.g., aldehyde purity) and hydrolysis conditions .

- Resolution :

- Standardize starting materials (e.g., ≥99% purity via HPLC).

- Optimize hydrolysis time (30–45 min at 0°C) to prevent over-acidification .

Q. What strategies are effective in studying the compound’s stability under physiological pH conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.